

Commercial availability and suppliers of 4-Benzyloxy-3-chlorophenylboronic acid

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Compound of Interest

Compound Name: 4-Benzyloxy-3-chlorophenylboronic acid

Cat. No.: B151630

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In-depth Technical Guide: 4-Benzyloxy-3-chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzyloxy-3-chlorophenylboronic acid**, a key building block in modern organic synthesis, with a particular focus on its commercial availability, synthesis, and applications in drug discovery and materials science.

Core Compound Properties

4-Benzyloxy-3-chlorophenylboronic acid is a substituted arylboronic acid with the chemical formula $C_{13}H_{12}BClO_3$ and a molecular weight of 262.50 g/mol. Its structure features a phenylboronic acid moiety substituted with a chloro group and a benzyloxy group, which imparts unique reactivity and utility in various chemical transformations.

Chemical Structure:

Caption: Chemical structure of **4-Benzyloxy-3-chlorophenylboronic acid**.

Commercial Availability and Suppliers

4-Benzyloxy-3-chlorophenylboronic acid is commercially available from a range of chemical suppliers, catering to research and development as well as bulk manufacturing needs. The typical purity offered is $\geq 98\%$. Below is a summary of prominent suppliers and their offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

Supplier	CAS Number	Purity	Available Quantities
Chem-Impex	845551-44-2	$\geq 98\%$ (HPLC)	Inquire for details
Sigma-Aldrich	845551-44-2	-	Product discontinued
1007170-24-2	98%	100 mg, 250 mg, 1 g	
TCI America	845551-44-2	$>98.0\%$ (T)	Inquire for details
Fluorochem	1007170-24-2	98%	100 mg, 1 g, 5 g
CymitQuimica	1007170-24-2	98%	100 mg, 1 g, 5 g

Synthesis Protocol

While specific, detailed, and peer-reviewed synthesis protocols for **4-Benzyloxy-3-chlorophenylboronic acid** are not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the preparation of substituted arylboronic acids. A common approach involves the protection of a phenol, followed by ortho-lithiation and subsequent borylation.

Proposed Synthetic Pathway:



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Caption: Proposed synthesis of **4-Benzyloxy-3-chlorophenylboronic acid**.

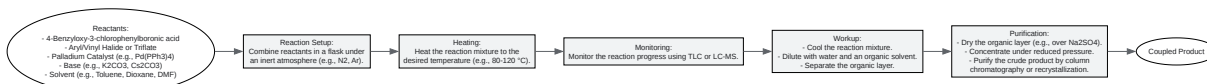
Detailed Hypothetical Experimental Protocol:

- **Step 1: Protection of the Hydroxyl Group.** To a solution of 2-chloro-4-hydroxytoluene in a suitable solvent such as acetone, add a base like potassium carbonate. To this suspension, add benzyl bromide and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate. The crude product can be purified by column chromatography.
- **Step 2: Benzylic Bromination.** Dissolve the resulting 1-(benzyloxy)-2-chloro-4-methylbenzene in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture, monitoring by TLC. After the reaction is complete, cool the mixture, filter, and remove the solvent under reduced pressure.
- **Step 3: Formation of the Organometallic Reagent.** The benzylic bromide can be converted to a Grignard reagent by reacting with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF). Alternatively, organolithium species can be generated.
- **Step 4: Borylation.** Cool the solution of the organometallic reagent to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add a trialkyl borate, such as triisopropyl borate, and allow the reaction to warm to room temperature.
- **Step 5: Hydrolysis.** Quench the reaction by the slow addition of an aqueous acid, such as hydrochloric acid. The resulting mixture is then stirred to hydrolyze the boronic ester to the desired **4-Benzyloxy-3-chlorophenylboronic acid**. The product can be extracted with an organic solvent and purified by recrystallization or column chromatography.

Key Applications and Experimental Protocols

The primary utility of **4-Benzyloxy-3-chlorophenylboronic acid** lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.^[1]

General Suzuki-Miyaura Coupling Workflow:



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of **4-Benzyloxy-3-chlorophenylboronic acid** with an aryl bromide.

- Materials:
 - **4-Benzyloxy-3-chlorophenylboronic acid** (1.2 equivalents)
 - Aryl bromide (1.0 equivalent)
 - Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
 - Base (e.g., Potassium carbonate, 2.0 equivalents)
 - Solvent (e.g., a mixture of Toluene and Water)
- Procedure:
 - To a reaction vessel, add the aryl bromide, **4-Benzyloxy-3-chlorophenylboronic acid**, palladium catalyst, and base.
 - Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
 - Add the degassed solvent system to the reaction vessel.
 - Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously.

- Monitor the progress of the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.

Safety Information

4-Benzyloxy-3-chlorophenylboronic acid is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.
 - Use only in a well-ventilated area.
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

- 1. chemimpex.com [chemimpex.com]
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